molecular formula C10H14ClN3O B1379385 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride CAS No. 2089277-55-2

1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride

Cat. No.: B1379385
CAS No.: 2089277-55-2
M. Wt: 227.69 g/mol
InChI Key: ZIDLLSOBMWTQIH-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride is a chemical compound with the molecular formula C_10H_14N_2O·HCl It is a derivative of imidazolidinone, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride typically involves the reaction of 4-(aminomethyl)benzylamine with carbon dioxide and a suitable dehydrating agent. One common method involves using tetramethylphenylguanidine as a basic promoter and diphenylphosphoryl azide as the dehydrative activator in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1-aminoethyl)phenyl]imidazolidin-2-one hydrochloride
  • 4-(aminomethyl)pyridine

Uniqueness

1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in medicinal chemistry for developing targeted therapies. Its imidazolidinone ring also provides stability and versatility in various chemical reactions .

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]imidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.ClH/c11-7-8-1-3-9(4-2-8)13-6-5-12-10(13)14;/h1-4H,5-7,11H2,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDLLSOBMWTQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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